4-(2-formylphenyl)benzoic Acid

Overview

Description

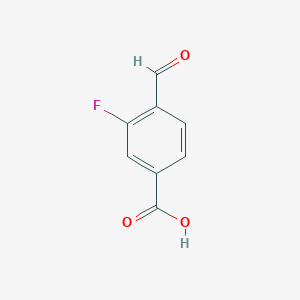

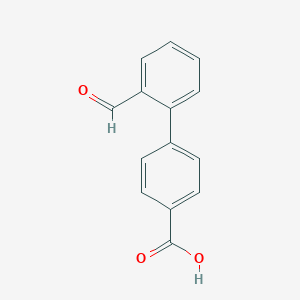

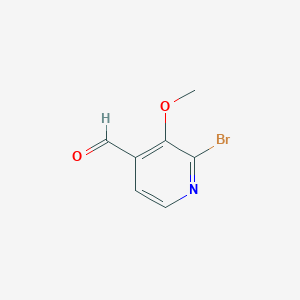

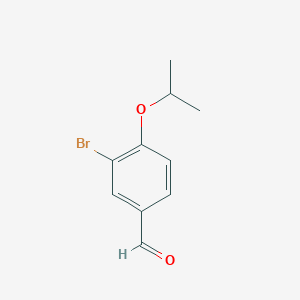

4-(2-formylphenyl)benzoic Acid is a chemical compound with the molecular formula C14H10O3 . It contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 4-(2-formylphenyl)benzoic Acid includes a carboxylic acid group, an aldehyde group, and two phenyl rings . The molecule has a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

4-(2-formylphenyl)benzoic Acid has a molecular weight of 226.23 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 226.062994177 g/mol . The topological polar surface area is 54.4 Ų .Scientific Research Applications

Chemical Properties and Applications

4-(2-formylphenyl)benzoic acid and its derivatives are key subjects of investigation due to their versatile applications in chemical synthesis and potential for creating advanced materials. This compound's structural components, such as the benzoic acid moiety and formyl group, provide a reactive platform for developing functional materials, highlighting its significance in material chemistry.

In the realm of synthetic chemistry, 4-(2-formylphenyl)benzoic acid serves as a precursor for synthesizing various heterocyclic scaffolds, including thiazole and thiazolidinone derivatives. These scaffolds exhibit notable antibacterial activity, demonstrating the compound's utility in developing antimicrobial agents (Abdel‐Galil, E. B. Moawad, El‐Mekabaty, & Said, 2018)[https://consensus.app/papers/synthesis-characterization-activity-thiazole-abdel‐galil/86c26aed9af255858cc4fdad7c654a12/?utm_source=chatgpt].

Environmental Interactions and Stability

The stability of formylphenol compounds, including those related to 4-(2-formylphenyl)benzoic acid, has been studied to understand their behavior and transformations in various conditions. These investigations provide insights into the stability and reactivity of such compounds, essential for designing more efficient and robust materials (Gomes, 2009)[https://consensus.app/papers/theoretical-study-stability-formylphenol-compounds-gomes/2a28bc6b432a5103bc29c28e762884cc/?utm_source=chatgpt].

Advanced Materials Development

The study of 4-(2-formylphenyl)benzoic acid and its derivatives extends into the development of advanced materials, such as liquid crystals and solar cell components. The compound's structural versatility allows for the synthesis of intermediates crucial for ferroelectric and antiferroelectric liquid crystals, highlighting its importance in the field of materials science (Qing, 2000)[https://consensus.app/papers/synthesis-alkoxybiphenyl-carbonyloxy-benzoic-acid-qing/a20ec09b6a8d5243aab80033d3d03133/?utm_source=chatgpt].

Photophysical Properties

The photophysical properties of lanthanide coordination compounds with derivatives of 4-(2-formylphenyl)benzoic acid have been explored to assess the influence of electron-donating and withdrawing groups on luminescent properties. This research underscores the potential of 4-(2-formylphenyl)benzoic acid derivatives in tuning the photophysical characteristics of luminescent materials, offering pathways to novel optical applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)[https://consensus.app/papers/synthesis-structures-lanthanide-4benzyloxy-benzoates-sivakumar/9efff45cccf35a419b2df1314787813f/?utm_source=chatgpt].

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .

Mode of Action

It is known that carboxylic acids, such as benzoic acid, can undergo reactions involving nucleophilic acyl substitution . This involves the replacement of the –OH group of the acid with a better leaving group, enhancing the reactivity of the compound .

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, including 4-(2-formylphenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of phenolic compounds in plants . Benzoic acids are the building blocks of most of the phenolic compounds in foods .

Pharmacokinetics

It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Benzoic acid derivatives are known to have various effects, including antimicrobial properties .

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIOKGQNVOJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374690 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-formylphenyl)benzoic Acid | |

CAS RN |

205871-49-4 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205871-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)